molecular formula C13H7ClF3NO3 B8032313 1-(3-Chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene

1-(3-Chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B8032313
M. Wt: 317.65 g/mol
InChI Key: NTCZHYYWEOLZQW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound with a complex structure featuring a chlorophenoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then subjected to nitration and trifluoromethylation reactions under controlled conditions. Common reagents used in these reactions include nitric acid for nitration and trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(3-Chlorophenoxy)-2-amino-4-(trifluoromethyl)benzene.

Scientific Research Applications

1-(3-Chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target proteins. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

  • 1-(3-Chlorophenoxy)-2-isocyanato-4-(trifluoromethyl)benzene
  • 1-(3-Chlorophenoxy)-2-amino-4-(trifluoromethyl)benzene

Comparison: Compared to similar compounds, 1-(3-Chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-9-2-1-3-10(7-9)21-12-5-4-8(13(15,16)17)6-11(12)18(19)20/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCZHYYWEOLZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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